
4-(1,3-Benzodioxol-5-yl)butanoic acid
Übersicht
Beschreibung
4-(1,3-Benzodioxol-5-yl)butanoic acid is an organic compound with the molecular formula C11H10O5. It belongs to the family of butanoic acids and is characterized by the presence of a benzodioxole ring attached to a butanoic acid chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)butanoic acid typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by the reduction of the resulting 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Benzodioxol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted benzodioxole derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
4-(1,3-Benzodioxol-5-yl)butanoic acid exhibits various biological activities:
- Neuroactive Properties : Preliminary research suggests interactions with serotonin receptors, indicating potential anxiolytic or antidepressant effects. Further studies are needed to elucidate its mechanisms of action and therapeutic potential.
- Anticancer Activity : Compounds containing a benzodioxole moiety have been synthesized and evaluated for their anticancer properties against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Results indicated a broad spectrum of biological activity.
Antioxidant Activity
Research has shown that compounds with the benzodioxole structure possess significant antioxidant properties. These properties are crucial in developing treatments for oxidative stress-related diseases.
Biological Interaction Studies
Interaction studies involving this compound focus on its effects on biological systems, particularly its binding affinity to various receptors and enzymes. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and therapeutic potential.
Case Study 1: Anticancer Activity Evaluation
A series of experiments were conducted to evaluate the anticancer effects of derivatives of this compound. The study involved synthesizing various derivatives and testing their efficacy against multiple cancer cell lines. The results demonstrated promising anticancer activity, suggesting that modifications to the benzodioxole structure could enhance potency against specific cancers .
Case Study 2: Neuropharmacological Assessment
In another study, the neuropharmacological effects of this compound were assessed through behavioral tests in animal models. The findings indicated that the compound might exhibit anxiolytic effects comparable to existing anxiolytic drugs, warranting further investigation into its therapeutic applications in treating anxiety disorders.
Wirkmechanismus
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound’s derivatives may target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The benzodioxole ring structure plays a crucial role in modulating these interactions, enhancing the compound’s efficacy in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzodioxole-5-butanoic acid
- 3-(3’,4’-Methylenedioxybenzoyl)propanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
Uniqueness
4-(1,3-Benzodioxol-5-yl)butanoic acid is unique due to its specific structural features, such as the benzodioxole ring and the butanoic acid chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biologische Aktivität
4-(1,3-Benzodioxol-5-yl)butanoic acid, also known as C₁₁H₁₂O₄, is a compound characterized by the presence of a benzodioxole moiety. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : Approximately 208.211 g/mol
- Density : 1.39 g/cm³
- Boiling Point : Approximately 465.7 °C at 760 mmHg
- Solubility : Soluble in organic solvents
Biological Activities
Research indicates that compounds containing a benzodioxole structure exhibit a broad spectrum of biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Effects : Compounds with similar structures have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM).
- Antidiabetic Activity : Recent investigations have highlighted its potential as an α-amylase inhibitor, which is crucial for managing diabetes by reducing carbohydrate absorption. For instance, related compounds demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase .
The mechanisms through which this compound exerts its biological effects are under investigation. Notably:
- Serotonin Receptor Interaction : Initial studies suggest that this compound may interact with serotonin receptors, indicating potential anxiolytic or antidepressant effects.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase suggests that it may play a role in carbohydrate metabolism regulation, which is beneficial for diabetic patients .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antioxidant and Antitumor Activity :
- α-Amylase Inhibition Study :
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxylic Acid | 862574-89-8 | 0.84 | Anticancer |
Benzo[d][1,3]dioxole-5-carboxylic Acid | 94-53-1 | 0.78 | Antioxidant |
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | 0.74 | Antidiabetic |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1,3-Benzodioxol-5-yl)butanoic acid?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 1,3-benzodioxole with a γ-keto acid derivative, followed by reduction and hydrolysis. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of 1,3-benzodioxole and a butanoic acid precursor are viable. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Confirm intermediate structures using -NMR and IR spectroscopy .
Q. How is this compound characterized analytically?
- Methodological Answer :
- NMR : -NMR (DMSO-d6) shows resonances for the benzodioxole methylenedioxy group (δ 5.95–6.05 ppm, multiplet) and the butanoic acid chain (δ 2.30–2.50 ppm, quartet for CH2 adjacent to COOH).
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40) to assess purity (>98%).
- Mass Spectrometry : ESI-MS in negative mode typically displays [M-H]⁻ at m/z 237.1 .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in a sealed container at 2–8°C under inert gas (N2 or Ar) to prevent degradation. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. No occupational exposure limits are established, but treat as a potential irritant .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethanol, acetone, DMF/water mixtures) using vapor diffusion or slow evaporation. Monitor crystal growth under polarized light. For challenging cases, employ seeding or gradient temperature control. Preliminary TGA/DSC analysis ensures thermal stability during data collection .
Q. What preliminary assays assess its biochemical interactions?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin E2 quantification).
- Cellular Uptake : Radiolabel the compound (e.g., -tagged) and measure accumulation in cell lysates via scintillation counting.
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced Research Questions
Q. How can SHELX software resolve structural ambiguities in X-ray crystallography?
- Methodological Answer : Use SHELXL for refinement with twin-law corrections if twinning is detected (e.g., via ROTAX analysis). For disordered benzodioxole rings, apply PART instructions and isotropic displacement parameter constraints. Validate hydrogen bonding with SHELXPRO’s hydrogen placement tool and compare residual density maps (Fo-Fc) to confirm proton positions .
Q. How to resolve contradictions between spectroscopic data and computational models?
- Methodological Answer : Reconcile NMR chemical shift discrepancies (e.g., unexpected downfield shifts) by:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compute -NMR shifts (GIAO method).
- Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers in solution.
- Experimental Validation : Acquire variable-temperature NMR to detect dynamic effects .
Q. What strategies improve synthetic yield in large-scale preparations?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for coupling reactions to reduce side products.
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Friedel-Crafts alkylation) to enhance heat dissipation.
- In-line Analytics : Use FTIR probes to monitor reaction progress and automate quenching at optimal conversion .
Q. How to analyze intermolecular interactions in crystal packing?
- Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H···O vs. π-π interactions). For the title compound, expect dominant C–H···O hydrogen bonds (2.5–3.0 Å) between the benzodioxole oxygen and butanoic acid protons. Use Mercury’s packing diagram tools to visualize stacking along the b-axis, as seen in related benzodioxole derivatives .
Q. How to validate structural data against potential crystallographic artifacts?
- Methodological Answer :
- PLATON Checks : Run ADDSYM to detect missed symmetry and TWINLAW for twinning.
- Rigid-Body Analysis : Compare anisotropic displacement parameters (ADPs) for planar groups (e.g., benzodioxole ring) to identify disorder.
- Cross-Validation : Refine against a randomly selected 5% of reflections (Rfree) to avoid overfitting. A Δ(Rfree - Rwork) < 5% indicates reliable refinement .
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMVBWTRNTJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326561 | |
Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-44-0 | |
Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.